molecular formula C13H17N3O3 B8709598 (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone

(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone

Cat. No.: B8709598
M. Wt: 263.29 g/mol
InChI Key: SPPZQWDVTCDBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-nitrobenzoyl group attached to the nitrogen atom of a 2,6-dimethylpiperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone typically involves the acylation of 2,6-dimethylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 4-nitrobenzoyl group and the 2,6-dimethylpiperazine ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C13H17N3O3/c1-9-7-14-8-10(2)15(9)13(17)11-3-5-12(6-4-11)16(18)19/h3-6,9-10,14H,7-8H2,1-2H3

InChI Key

SPPZQWDVTCDBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-di-methylpiperazine (LV, 5.0 g, 43.8 mmol) in dry THF (50 mL), maintained at room temperature under an argon atmosphere, was added a solution of 2.5 M n-BuLi in THF (38.54 mL, 96.36 mmol). After the mixture was stirred for 30 min at room temperature, trimethylsilyl chloride (5.5 mL, 43.8 mmol) was added and the reaction mixture stirred for 1 h before the addition of 4-nitrobenzoyl chloride (7.8 gm, 42.05 mmol). After 10 min, the reaction mixture was quenched with MeOH and the solvents were evaporated in vacuo. The residue was purified by silica gel column chromatography to provide product LVI (10.37 gm, 90% yield):
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38.54 mL
Type
solvent
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four

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